1-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Description
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-11-6-5-10-8-7(11)3-2-4-9-8/h2-4H,5-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNALDAQSFGQRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions Using Transition Metal Catalysts
A prominent method involves ruthenium-catalyzed cyclization of pyridine-2,3-diamine derivatives with diols. In one protocol, pyridine-2,3-diamine reacts with butane-2,3-diol under nitrogen atmosphere in the presence of Ru₃(CO)₁₂ (1 mol %), xantphos (3 mol %), and t-BuOK (50 mol %) at 130°C for 5 hours . The reaction proceeds via dehydrogenative coupling, forming the fused pyrido-pyrazine core. After purification via preparative TLC (petroleum ether:ethyl acetate = 2:1), the product is isolated as a yellow solid with an 83% yield .
Key Reaction Parameters
| Catalyst System | Substrate | Temperature | Time | Yield |
|---|---|---|---|---|
| Ru₃(CO)₁₂/xantphos/t-BuOK | Pyridine-2,3-diamine + diol | 130°C | 5 h | 83% |
This method highlights the role of transition metals in facilitating C–N bond formation and ring closure.
Cross-Dehydrogenative Coupling (CDC) Under Oxidative Conditions
Cross-dehydrogenative coupling between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds offers another route. For example, 1a (N-amino-2-iminopyridine) reacts with ethyl acetoacetate (2a ) in ethanol containing acetic acid (6 equiv) under oxygen atmosphere at 130°C for 18 hours . The reaction exploits molecular oxygen as an oxidant, driving the formation of the pyrido[2,3-b]pyrazine scaffold via enol intermediate cyclization . Yields exceed 90% under optimized conditions .
Optimized CDC Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Acid Additive | Acetic acid (6 equiv) |
| Atmosphere | O₂ (1 atm) |
| Temperature | 130°C |
| Yield | 94% |
This method is notable for avoiding stoichiometric oxidants and enabling scalable synthesis.
Solvent-Free Condensation with Bifunctional Reagents
Pyrido[2,3-b]pyrazine derivatives can be synthesized via solvent-free fusion of diamines with carbonyl compounds. For instance, heating 1,3-diaminopyridine with chloroacetone at 150–170°C for 3 hours induces cyclocondensation, yielding the target compound after trituration with ethanol . This approach eliminates solvent use, simplifying purification and reducing environmental impact .
Representative Reaction
Reductive Amination of Pyrido[2,3-b]pyrazinones
Reduction of pyrido[2,3-b]pyrazinone precursors using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) provides access to saturated derivatives. For example, 3ac (a pyrido[2,3-b]pyrazinone) reacts with ethyl 6-oxohexanoate in DCM at 25°C for 8 hours, followed by STAB-mediated reductive amination . Subsequent hydrolysis with lithium hydroxide yields the final product in 95% yield .
Reduction Protocol
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Ethyl 6-oxohexanoate, STAB | DCM, 25°C | Intermediate formation |
| 2 | LiOH, THF/MeOH | 70°C, 4 h | 95% yield |
Comparative Analysis of Methods
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at the tetrahydropyrido ring, converting it to aromatic pyrido systems. Key reagents and outcomes include:
| Reagent/Conditions | Product Formed | Functional Group Modification | Source |
|---|---|---|---|
| KMnO₄ (acidic conditions) | Pyrido[2,3-b]pyrazine derivative | Oxidation of saturated C-N bonds | |
| Ozone (O₃) followed by reduction | Ring-opened diketone | Cleavage of fused ring system |
Oxidation typically targets the tetrahydro moiety, with the methyl group stabilizing intermediates through steric and electronic effects.
Reduction Reactions
Reductive modifications focus on saturating double bonds or modifying substituents:
| Reagent/Conditions | Product Formed | Selectivity Notes | Source |
|---|---|---|---|
| H₂/Pd-C (catalytic hydrogenation) | Fully saturated decahydro derivative | Preferential reduction of pyrazine ring | |
| NaBH₄ in methanol | Partial reduction of C=N bonds | Limited to non-aromatic positions |
The fused aromatic system demonstrates resistance to complete reduction under mild conditions.
Halogenation
Electrophilic halogenation occurs at electron-rich positions:
| Halogenation Agent | Position Modified | Major Product | Source |
|---|---|---|---|
| Br₂/FeBr₃ (Lewis acid catalysis) | C-5 or C-7 | Mono- or di-brominated derivatives | |
| NBS (N-bromosuccinimide) | Benzylic positions | Side-chain bromination |
Bromination studies using LiTMP/ZnCl₂ systems show regioselectivity influenced by the methyl group's positioning .
Alkylation and Acylation
The secondary amine in the tetrahydropyrido ring undergoes nucleophilic reactions:
| Reaction Type | Reagent | Product Example | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide/K₂CO₃ | Quaternary ammonium derivative | 68-72% | |
| N-Acylation | Acetyl chloride/pyridine | Acetamide-functionalized compound | 85% |
Steric hindrance from the methyl group reduces reactivity at adjacent positions.
Cyclization and Condensation
The compound serves as a precursor in heterocycle formation:
These reactions exploit the compound's bifunctional nature, enabling construction of extended π-conjugated systems .
Structural Influence on Reactivity
Comparative data with analogs reveals distinct behavior:
| Compound | Key Reactivity Difference | Reason |
|---|---|---|
| 8-Methyl isomer | Enhanced bromination at C-8 | Methyl positioning alters electron density |
| Non-methylated parent compound | Faster oxidation kinetics | Lack of stabilizing methyl group |
| Ethyl-substituted derivative | Reduced N-alkylation efficiency | Increased steric bulk |
Scientific Research Applications
Research indicates that 1-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine exhibits significant biological activities that may be harnessed for therapeutic purposes:
- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in malignant cells.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens, making it a candidate for developing new antibiotics.
- Neuroprotective Effects : Some findings indicate that it may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Applications in Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for synthesizing novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity.
Case Studies
- Synthesis of Anticancer Agents : Researchers have synthesized derivatives of this compound to evaluate their efficacy against various cancer types. For instance, modifications at the nitrogen positions have led to compounds with improved potency against breast cancer cells.
- Development of Antimicrobial Agents : A study focused on modifying the pyrazine ring to enhance antimicrobial activity against resistant strains of bacteria. The results indicated that specific substitutions significantly increased efficacy.
Applications in Agrochemicals
The compound's potential as an agrochemical is being explored due to its biological activity against pests and pathogens affecting crops. Its low toxicity profile suggests it could be developed into safer alternatives to conventional pesticides.
Applications in Materials Science
In materials science, this compound can be utilized in the synthesis of novel polymers and nanomaterials. Its unique structure allows for the incorporation into polymer matrices to enhance mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Non-Methylated Isomers and Derivatives
- 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine (Core Scaffold): The unmethylated parent compound exhibits lower metabolic and chemical stability compared to its methylated counterpart. Reactivity: Undergoes oxidation to form ketones or aldehydes and reduction to intermediates, highlighting its versatility in synthetic applications . Synthesis: Catalytic hydrogenation of pyrido[2,3-b]pyrazine in ethanol yields mixtures of 1,2,3,4- and 5,6,7,8-tetrahydro derivatives. In acetic acid, regioselective reduction to 1,2,3,4-tetrahydro derivatives is achieved .
- 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine: This halogenated derivative demonstrates antiproliferative activity in melanoma cells (64% inhibition at 10⁻⁵ M) and serves as a precursor for coupling reactions to generate pyrazino-fused carbazoles and indoles .
Methyl-Substituted Analogues
Scaffold Variants in Kinase Inhibition
- 5H-Pyrrolo[2,3-b]pyrazine:
This scaffold demonstrates potent FGFR1 kinase inhibition due to hydrogen bonding with Ala564 and π-π stacking with Phe487. Replacement of pyridine with pyrrole enhances binding affinity, suggesting that subtle structural changes significantly impact activity . - Pyrazino[2,3-e][1,2,3,4]tetrazine Derivatives: Nitrogen-rich derivatives exhibit high-energy density properties with applications in explosives. DFT studies reveal that substituents like -CH(NO₂)₂ enhance heat of formation (HOF) and detonation velocity, though thermal stability varies .
Key Data Tables
Research Findings and Implications
- Metabolic Stability: Methylation at the 1-position enhances stability compared to non-methylated isomers, as seen in CETP inhibition studies where unmethylated analogues degraded rapidly .
- Regioselectivity in Synthesis: Solvent choice (e.g., acetic acid vs. ethanol) critically influences hydrogenation outcomes, enabling targeted synthesis of 1,2,3,4-tetrahydro derivatives .
- Biological Applications: The 1-methyl derivative’s balanced lipophilicity and steric profile make it a promising candidate for CNS-targeted therapies, whereas halogenated variants excel in oncology .
Biological Activity
1-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS No. 933733-84-7) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a fused bicyclic structure that enhances its biological activity. The molecular formula is , with a molecular weight of approximately 149.19 g/mol. The compound features one hydrogen bond donor and one hydrogen bond acceptor, indicating its potential for interaction with biological macromolecules .
Anticancer Activity
Research indicates that various pyrazine derivatives exhibit significant anticancer properties. A study highlighted that certain pyrazines showed notable activity against P388 leukemia in mice. Specifically, the presence of amino groups at positions 5 and 7 of the pyrazine ring was crucial for their activity. The study demonstrated that these compounds could compete with colchicine for binding to tubulin, suggesting a mechanism involving microtubule disruption .
Neuroprotective Effects
In addition to anticancer properties, this compound has been investigated for neuroprotective effects. Research on related compounds has shown that modifications in the structure can enhance neuroprotective capabilities against oxidative stress-induced cell death in neuronal cell lines .
Anti-inflammatory Properties
Pyrazine derivatives have also been noted for their anti-inflammatory activities. Certain compounds in this class have been shown to inhibit key signaling pathways involved in inflammation (e.g., NF-κB pathway), which can contribute to their therapeutic potential in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural features. Key findings from SAR studies include:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 5 | Amino group | Essential for anticancer activity |
| 7 | Amino group | Enhances binding affinity to tubulin |
| 2 & 3 | Various | Modifications can increase or decrease activity |
These findings underscore the importance of specific functional groups and their placements within the molecule for optimizing biological activity.
Case Studies
Several studies have explored the biological effects of related compounds:
- Anticancer Efficacy : A study demonstrated that pyrazines with specific substitutions exhibited IC50 values significantly lower than standard chemotherapeutics like adriamycin against various cancer cell lines including MCF-7 and BEL-7402 .
- Neuroprotection : In experiments using PC12 cells subjected to oxidative stress, certain pyrazine derivatives showed reduced cell death rates compared to control groups. This suggests a protective mechanism possibly linked to antioxidant properties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine?
- Methodological Answer : The compound can be synthesized via annelation reactions using polyfluorinated pyridines and diamines. For example, pentafluoropyridine reacts with diamines in a one-pot process to form the tetrahydropyrido[2,3-b]pyrazine scaffold, with subsequent methylation introducing the methyl group. Catalytic hydrogenation (e.g., Pd/C in ethanol or acetic acid) is also employed to reduce pyrazine or pyridine rings, with regioselectivity influenced by solvent acidity .
Q. How is the structure of this compound characterized in academic research?
- Methodological Answer : Structural validation relies on spectral techniques:
- IR spectroscopy identifies functional groups (e.g., N-H stretches in tetrahydropyrazine rings).
- ¹H NMR confirms regiochemistry and substitution patterns (e.g., methyl group protons at δ ~2.5 ppm).
- Mass spectrometry determines molecular weight and fragmentation patterns. These methods are standard for verifying fused heterocyclic systems .
Q. What initial biological activities have been reported for this compound and its analogs?
- Methodological Answer : Screening assays reveal diverse bioactivities:
- Antimicrobial activity : Agar diffusion assays show inhibitory effects against bacterial/fungal strains for pyridotriazolo-pyrimidine analogs .
- Kinase inhibition : The core scaffold exhibits selective inhibition of anaplastic lymphoma kinase (ALK), validated via enzymatic assays and crystallography .
- Cholesterol ester transfer protein (CETP) inhibition : In vivo studies in transgenic mice demonstrate dose-dependent exposure, though metabolic stability remains a challenge .
Advanced Research Questions
Q. How does regioselectivity impact the synthesis of dihydro derivatives during catalytic hydrogenation?
- Methodological Answer : Regioselectivity depends on solvent and substituents. For example:
- In ethanol, non-substituted pyrido[2,3-b]pyrazines reduce the pyrazine ring to yield 1,2,3,4-tetrahydro derivatives.
- In acetic acid, partial hydrogenation intermediates isomerize selectively to 1,2,3,4-tetrahydro products, avoiding competing pathways. Substituents like phenyl groups can shift reduction to the pyridine ring .
Q. What structural factors govern the biological activity of this compound analogs?
- Methodological Answer : Key factors include:
- Isomerism : Only one isomer of the tetrahydropyrido[2,3-b]pyrazine core shows CETP inhibitory activity, highlighting stereochemical sensitivity .
- Substituent effects : Methyl groups enhance lipophilicity and binding affinity in ALK inhibitors, while fluorinated substituents (e.g., trifluoromethyl) are explored to improve metabolic stability .
- Ring fusion : Fused pyridine-pyrazine systems optimize π-π stacking in kinase active sites, as shown in FGFR1 docking studies .
Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?
- Methodological Answer :
- Low metabolic stability : In CETP inhibitors, methyl-substituted analogs show poor stability in microsomal assays. Fluorination or trifluoromethyl groups are tested but may not resolve issues .
- Dose-exposure discrepancies : In vivo studies (e.g., cynomolgus mice) reveal non-linear pharmacokinetics, requiring allometric scaling or prodrug strategies .
Q. How are computational methods applied to design inhibitors based on this scaffold?
- Methodological Answer :
- Docking studies : Molecular docking (e.g., AutoDock Vina) models interactions between the pyrazine ring and kinase hinge regions (e.g., ALK, FGFR1). Hydrogen bonding with backbone amides is critical for selectivity .
- QSAR modeling : Quantitative structure-activity relationship (QSAR) analyses optimize substituent placement using electronic (Hammett σ) and steric (Taft Es) parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
